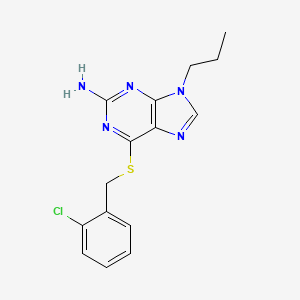

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine

Description

6-((2-Chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a purine derivative featuring a thioether group at the 6-position linked to a 2-chlorobenzyl moiety and a propyl chain at the 9-position. Its structure combines a purine core with substituents that modulate electronic, steric, and hydrophobic properties. This compound is synthesized via nucleophilic aromatic substitution (SNAr) or alkylation reactions, as seen in analogous purine derivatives .

Properties

CAS No. |

92494-53-6 |

|---|---|

Molecular Formula |

C15H16ClN5S |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

6-[(2-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine |

InChI |

InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |

InChI Key |

ZITJURWWDLKJNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

Introduction of the Propyl Group: The propyl group is introduced at the 9-position of the purine ring through alkylation reactions using propyl halides under basic conditions.

Attachment of the 2-chlorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzylthio group is attached to the purine core. This is typically achieved using 2-chlorobenzyl chloride and a thiol reagent in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the nitro groups, if present, converting them into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as thiols and amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Amines: Formed through reduction of nitro groups.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication.

Biological Research: It is used as a tool compound to study the mechanisms of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position’s substituent critically impacts biological activity and chemical reactivity. Key analogs include:

Key Observations :

- Thioether vs.

- Positional Isomerism: The 2-chlorobenzylthio group (target) vs.

Substituent Variations at the 9-Position

The 9-position substituent modulates hydrophobicity and conformational flexibility:

Biological Activity

6-((2-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine, also known by its CAS number 92494-53-6, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN5S |

| Molecular Weight | 333.839 g/mol |

| Density | 1.43 g/cm³ |

| Boiling Point | 578.4 °C |

| Flash Point | 303.6 °C |

| LogP | 4.345 |

These properties suggest a relatively stable compound with potential for various applications in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that compounds with similar purine structures showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Protein Kinases : The purine structure allows for potential inhibition of protein kinases involved in cancer progression.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. A study involving ALS models indicated that similar compounds could enhance cell viability and protect against neurodegeneration caused by mutant SOD1 proteins . This suggests potential applications in treating neurodegenerative diseases.

Study on Cytotoxicity

A recent experiment assessed the cytotoxic effects of this compound on PC12 cells expressing G93A-SOD1:

- Experimental Design : Cells were treated with varying concentrations of the compound.

- Results : The compound demonstrated a dose-dependent increase in cell viability compared to untreated controls, indicating protective effects against mutant SOD1-induced toxicity.

Pharmacokinetic Studies

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound:

- Absorption and Distribution : Initial findings suggest moderate absorption rates, with LogP values indicating good membrane permeability.

- Metabolism : Further studies are needed to evaluate metabolic stability and the potential for drug-drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.